molecular formula C8H10ClN3O B1291970 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL CAS No. 954228-36-5

1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL

Cat. No. B1291970
CAS RN: 954228-36-5
M. Wt: 199.64 g/mol
InChI Key: DLZHVZSXNBBQKW-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL is a chemical compound with the CAS Number: 954228-36-5 . It has a molecular weight of 199.64 and its IUPAC name is 1-(2-chloro-4-pyrimidinyl)-3-pyrrolidinol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL is 1S/C8H10ClN3O/c9-8-10-3-1-7 (11-8)12-4-2-6 (13)5-12/h1,3,6,13H,2,4-5H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL is a solid at room temperature . It has a molecular weight of 199.64 .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core component of 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL, is frequently utilized in medicinal chemistry due to its presence in many biologically active compounds . The compound’s structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, enhancing their biological activity. It can serve as a scaffold for the development of new drugs with selective target engagement.

Biological Studies: Enzyme Inhibition

In biological research, this compound can be used to study enzyme-substrate interactions. Its chloropyrimidin moiety can act as a competitive inhibitor for enzymes that interact with pyrimidine-based substrates, providing insights into enzyme mechanisms and aiding in the development of therapeutic inhibitors .

Material Science: Organic Synthesis

The compound’s reactivity makes it a valuable intermediate in organic synthesis. It can be used to create complex molecules for material science applications, such as the development of new polymers or small molecules with unique physical properties .

Analytical Chemistry: Chromatography

In analytical chemistry, derivatives of 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL can be used as standards or reagents in chromatographic methods. They can help in the separation and identification of compounds with similar structures or properties .

Chemical Biology: Signal Transduction Studies

This compound can be used in chemical biology to study signal transduction pathways. By modifying specific functional groups, researchers can investigate how cells respond to various stimuli and how signals are transmitted within the cell .

Pharmacokinetics: ADME/Tox Studies

The compound’s structural features, such as the pyrrolidine ring, can influence its pharmacokinetic profile. It can be used in studies to understand absorption, distribution, metabolism, and excretion (ADME) of drugs, as well as their toxicological aspects .

Neurochemistry: Neurotransmitter Mimicry

The pyrrolidine ring is structurally similar to several neurotransmitters. Compounds like 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL can be used to mimic neurotransmitter activity, aiding in the study of neurological disorders and the development of neuroactive drugs .

Agricultural Chemistry: Pesticide Development

In agricultural chemistry, the chloropyrimidin group of this compound can be exploited to develop new pesticides. Its ability to interfere with specific biological pathways in pests makes it a candidate for creating more effective and targeted agricultural chemicals .

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) for 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL .

properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZHVZSXNBBQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624517
Record name 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL

CAS RN

954228-36-5
Record name 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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